molecular formula C15H14N4O2S2 B2378555 2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 851129-42-5

2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2378555
CAS RN: 851129-42-5
M. Wt: 346.42
InChI Key: BXOWTNWRULITBI-UHFFFAOYSA-N
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Description

2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, also known as DTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

  • Antimicrobial and Hemolytic Activity : Research indicates that 2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide derivatives exhibit significant antimicrobial activities. For example, a study synthesized various derivatives and found them effective against a range of microbial species, with certain compounds showing potent activities and low toxicity (Gul et al., 2017).

  • Enzyme Inhibition : Compounds in this category have been studied for their potential to inhibit enzymes. One study synthesized a series of derivatives and evaluated them for inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. The compounds demonstrated significant activity, particularly against acetylcholinesterase (Rehman et al., 2013).

  • α-Glucosidase Inhibitory Potential : Another study synthesized N-aryl/aralkyl derivatives and evaluated their inhibitory potential against α-glucosidase. The compounds showed promising inhibition, suggesting potential applications in managing conditions like diabetes (Iftikhar et al., 2019).

  • Anticancer Screening : Certain derivatives have been investigated for their anticancer properties. One study synthesized imidazothiadiazole analogs and evaluated their cytotoxic activities against various cancer cell lines, demonstrating significant potential as anticancer agents (Abu-Melha, 2021).

  • Antioxidant Properties : Some studies have explored the antioxidant properties of these compounds. For instance, novel derivatives were synthesized and evaluated for their antioxidant activity, showing promising results in scavenging free radicals (Lelyukh et al., 2021).

  • Anti-inflammatory and Anti-thrombotic Activities : There has been research on the anti-inflammatory and anti-thrombotic activities of 1,3,4-oxadiazole derivatives. A study evaluated the in-vitro and in-vivo anti-inflammatory activity of these compounds, alongside molecular docking studies to assess their potential as pharmaceutical products for treating inflammation-related conditions (Basra et al., 2019).

properties

IUPAC Name

2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-9-3-4-11(7-10(9)2)13-18-19-15(21-13)23-8-12(20)17-14-16-5-6-22-14/h3-7H,8H2,1-2H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOWTNWRULITBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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